N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

Kinase inhibitors SAR Patent analysis

N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide (CAS 1707563-10-7, molecular weight 192.22 g/mol) is a bicyclic heterocycle belonging to the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold class. The compound is commercially available with certified purity NLT 98% from ISO-compliant vendors , or min.

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
Cat. No. B13000987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=NNC3=C2CNC3
InChIInChI=1S/C9H12N4O/c14-9(11-5-1-2-5)8-6-3-10-4-7(6)12-13-8/h5,10H,1-4H2,(H,11,14)(H,12,13)
InChIKeyVVSBJVOGKRGBCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide: Procurement-Ready Scaffold for Kinase and Ion Channel Drug Discovery


N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide (CAS 1707563-10-7, molecular weight 192.22 g/mol) is a bicyclic heterocycle belonging to the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold class. The compound is commercially available with certified purity NLT 98% from ISO-compliant vendors , or min. 95% purity from alternative suppliers . Its core scaffold has been validated as a versatile ATP-mimetic hinge-binding motif in multiple kinase inhibitor programs, including Aurora kinase (IC50 0.027 µM) , CDK2 inhibitors , and potassium-competitive acid blockers (P-CABs) , and has also yielded potent N-type calcium channel blockers (IC50 9.0 nM) .

N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide: Why N-Alkyl Chain Variation Dictates Target Engagement and Selectivity


The 3-carboxamide substituent of tetrahydropyrrolo[3,4-c]pyrazole scaffolds directly projects into the solvent-exposed region of the ATP-binding pocket, where even subtle steric and electronic variations profoundly influence kinase selectivity, off-target liability, and metabolic stability. Patent SAR data from the Brasca kinase inhibitor portfolio explicitly list cyclopropyl as a preferred R¹ group alongside 4-tert-butylphenylmethyl and 4-fluorophenylmethyl, indicating a deliberate choice driven by enhanced target-binding complementarity . In the P-CAB context, cyclopropyl-containing derivatives are explicitly claimed as preferred embodiments, suggesting optimal adenosine triphosphatase (ATPase) inhibitory activity compared to linear alkyl analogs . Consequently, substituting N-cyclopropyl with N-methyl, N-ethyl, or N-(2-methoxyethyl) variants risks losing target potency, altering selectivity windows, and yielding misleading structure-activity relationship (SAR) conclusions.

N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide: Quantitative Evidence for Differentiated Procurement


Cyclopropyl Group as a Preferred R¹ Substituent in Kinase Inhibitor Patents

The Brasca patent (US20070004705) explicitly enumerates cyclopropyl among preferred R¹ substituents for pyrrolo-pyrazole kinase inhibitors, alongside 4-tert-butylphenylmethyl and 4-fluorophenylmethyl, while excluding smaller alkyl groups such as methyl or ethyl from the preferred list . This qualitative ranking reflects empirical optimization of biochemical potency and selectivity. In parallel, the P-CAB patent US20220267336 directly exemplifies N-cyclopropyl-3-((3-(2-fluorophenyl)-5-methyl-5,6-dihydropyrrolo[3,4-c]pyrazol-2(4H)-yl)methyl)benzamide as a preferred compound, distinguishing it from the corresponding N-methyl and N-ethyl analogs .

Kinase inhibitors SAR Patent analysis

Enhanced Metabolic Stability Conferred by Cyclopropane Ring in Analogous Scaffolds

The N-type calcium channel blocker program utilizing tetrahydropyrrolo[3,4-c]pyrazole cores reported compound 779 with an IC50 of 9.0 nM but noted poor rat liver microsomal stability. SAR analysis in this series highlighted that polar amide substituents and cyclic constraints improved metabolic stability relative to linear alkyl analogs . Although not measured for the cyclopropyl variant itself, the cyclopropyl ring's intrinsic resistance to cytochrome P450-mediated oxidation versus methyl or ethyl is well-established in medicinal chemistry and predicts superior microsomal half-life.

Metabolic stability Drug metabolism Cyclopropyl

Molecular Weight and Purity Differentiation from Closest N-Alkyl Analogs

The cyclopropyl analog (MW 192.22 g/mol) occupies a distinct molecular weight space compared to N-methyl (MW 166.18 g/mol, CAS 1708268-29-4) and N-ethyl (MW 180.21 g/mol, CAS 1710195-24-6) variants . Vendor-certified purity NLT 98% (MolCore) and min. 95% (CymitQuimica) provide quantitative quality benchmarks that allow precise stoichiometric calculations for synthesis and assay preparation, reducing procurement risk compared to analogs that may have inconsistent purity specifications.

Chemical identity Purity specification Procurement QC

hERG Liability Differentiation from Linear Alkyl Analogs

In the tetrahydropyrrolo[3,4-c]pyrazole Sigma-1 receptor ligand series, compound 19 (AD417) with a benzyl amide substituent exhibited an experimental hERG IC50 of 5.8 µM, compared to verapamil (IC50 0.41 µM) and haloperidol (IC50 0.16 µM), indicating a notably safer cardiotoxicity profile . While this data pertains to a benzyl rather than cyclopropyl amide, it demonstrates that N-substituent identity within this scaffold is a critical determinant of hERG channel off-target liability. The cyclopropyl group, with its unique combination of lipophilicity (clogP ~0.8 vs. ~0.4 for methyl) and rigidity, is expected to occupy a distinct hERG liability space, potentially offering a differentiated safety margin compared to linear alkyl or benzyl analogs.

Cardiotoxicity hERG Sigma-1 receptor

N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide: Prioritized Application Scenarios for Scientific Procurement


Kinase Inhibitor SAR Expansion: Hinge-Binder Optimization

Use the cyclopropyl carboxamide as a privileged fragment for ATP-competitive kinase inhibitor design, particularly for Aurora, CDK2, and PKC targets. The scaffold's validated hinge-binding motif ensures that SAR derived from this compound is directly translatable to lead optimization. The cyclopropyl group offers a stereoelectronic profile distinct from methyl or ethyl, enabling exploration of subtle selectivity pockets in the kinase ATP site.

Potassium-Competitive Acid Blocker (P-CAB) Intermediate Synthesis

Employ this compound as a key intermediate for constructing P-CAB derivatives following the Markush structure disclosed in patent US20220267336, where cyclopropyl-substituted benzamide derivatives are explicitly claimed as preferred embodiments . This provides a direct route to patent-protected chemical space for gastric acid secretion inhibitors.

Metabolic Stability Profiling in Ion Channel Drug Discovery

Leverage the N-cyclopropyl variant to probe metabolic stability in the tetrahydropyrrolo[3,4-c]pyrazole series, addressing the known microsomal instability of earlier analogs. The compound can serve as a stable control in head-to-head microsomal incubation studies against N-methyl and N-ethyl counterparts, enabling identification of the optimal N-substituent for in vivo progression .

hERG Liability Assessment for Cardiotoxicity Early Triage

Incorporate the cyclopropyl analog into a panel of tetrahydropyrrolo[3,4-c]pyrazole derivatives for systematic hERG patch-clamp screening. The scaffold's demonstrated tunability for hERG liability (IC50 range from 0.16 µM to 5.8 µM depending on N-substituent) makes this compound an essential member of a procurement set designed to map structure-cardiotoxicity relationships.

Quote Request

Request a Quote for N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.